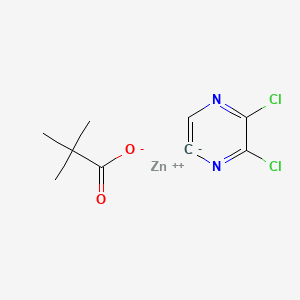
zinc;5,6-dichloro-2H-pyrazin-2-ide;2,2-dimethylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound zinc;5,6-dichloro-2H-pyrazin-2-ide;2,2-dimethylpropanoate is a coordination complex that features zinc as the central metal ion coordinated to a pyrazine derivative and a dimethylpropanoate ligand
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of zinc;5,6-dichloro-2H-pyrazin-2-ide;2,2-dimethylpropanoate typically involves the reaction of zinc salts with 5,6-dichloro-2H-pyrazine and 2,2-dimethylpropanoic acid under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the coordination complex.
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazine ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can also occur, especially at the chlorinated positions of the pyrazine ring.
Substitution: The chlorine atoms on the pyrazine ring can be substituted with other nucleophiles, leading to a variety of substituted pyrazine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated pyrazine derivatives, while substitution reactions can produce a wide range of functionalized pyrazines.
Scientific Research Applications
Chemistry
In chemistry, zinc;5,6-dichloro-2H-pyrazin-2-ide;2,2-dimethylpropanoate is used as a precursor for the synthesis of more complex coordination compounds and metal-organic frameworks (MOFs). These materials have applications in gas storage, separation, and catalysis .
Biology
The compound’s potential biological applications include its use as a model compound for studying zinc coordination in biological systems. It can also serve as a starting material for the synthesis of bioactive molecules.
Medicine
In medicine, derivatives of this compound may be explored for their potential therapeutic properties, particularly in the development of new drugs that target specific enzymes or receptors.
Industry
Industrially, the compound can be used in the production of advanced materials, including catalysts and sensors. Its unique coordination chemistry makes it suitable for various applications in materials science .
Mechanism of Action
The mechanism by which zinc;5,6-dichloro-2H-pyrazin-2-ide;2,2-dimethylpropanoate exerts its effects involves the coordination of zinc to the pyrazine and dimethylpropanoate ligands. This coordination can influence the electronic properties of the compound, making it reactive towards various chemical transformations. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological activity .
Comparison with Similar Compounds
Similar Compounds
2,6-Dichloropyrazine: A simpler pyrazine derivative with similar reactivity but lacking the zinc coordination.
Zinc pyrazine complexes: Other zinc complexes with different pyrazine derivatives, which may have varying properties and applications.
Uniqueness
What sets zinc;5,6-dichloro-2H-pyrazin-2-ide;2,2-dimethylpropanoate apart is its specific combination of ligands, which imparts unique electronic and steric properties. This makes it particularly useful in applications requiring precise control over reactivity and coordination environment .
Properties
Molecular Formula |
C9H10Cl2N2O2Zn |
|---|---|
Molecular Weight |
314.5 g/mol |
IUPAC Name |
zinc;5,6-dichloro-2H-pyrazin-2-ide;2,2-dimethylpropanoate |
InChI |
InChI=1S/C5H10O2.C4HCl2N2.Zn/c1-5(2,3)4(6)7;5-3-4(6)8-2-1-7-3;/h1-3H3,(H,6,7);1H;/q;-1;+2/p-1 |
InChI Key |
XFCNHBXCYWYNSB-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)C(=O)[O-].C1=[C-]N=C(C(=N1)Cl)Cl.[Zn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















